H-Val-Ala-Ala-Phe-OH

Carboxypeptidase P Enzyme Kinetics Renal Biochemistry

Researchers requiring precise kinetic analysis of carboxypeptidase P often face assay interference from non-specific substrates. H-Val-Ala-Ala-Phe-OH eliminates this ambiguity. Its defined Val-Ala-Ala-Phe sequence is critical for selective cleavage, where even minor residue changes abolish activity. - Enables selective measurement of carboxypeptidase P activity in complex biological samples, distinguishing it from carboxypeptidases A and B. - Serves as a non-labeled calibration standard for fluorogenic (Suc-Ala-Ala-Phe-AMC) and chromogenic assays, ensuring HTS data fidelity. - Supplied at ≥97% purity to minimize batch-to-batch variability in quantitative proteolytic studies.

Molecular Formula C20H30N4O5
Molecular Weight 406.5 g/mol
CAS No. 21957-32-4
Cat. No. B1602015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Ala-Ala-Phe-OH
CAS21957-32-4
Molecular FormulaC20H30N4O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)
InChIKeyAMBKWKJGMIHTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-Ala-Ala-Phe-OH Substrate for Protease Assays


H-Val-Ala-Ala-Phe-OH (CAS 21957-32-4) is a synthetic tetrapeptide composed of L-valine, L-alanine, L-alanine, and L-phenylalanine with a free C-terminal carboxyl group [1]. It is primarily utilized as a defined substrate in enzymatic assays, particularly for the characterization of carboxypeptidase P from porcine kidney [2]. The compound's specific amino acid sequence dictates its susceptibility to proteolytic cleavage, enabling the quantitative measurement of enzyme kinetics and specificity in biochemical research [3].

1 Defined substrate for protease activity assays
2 Sequence-specific recognition by carboxypeptidase P
3 Supports quantitative enzyme kinetics (Km, Vmax)

Sequence Specificity and Procurement Importance


Substitution of H-Val-Ala-Ala-Phe-OH with structurally similar peptides, such as those with modified N-terminal protecting groups (e.g., Suc-Ala-Ala-Phe-AMC) or altered amino acid sequences, fundamentally alters its kinetic profile and biological recognition [1]. The compound's free N-terminus and specific Val-Ala-Ala-Phe sequence are critical determinants of its interaction with enzymes like carboxypeptidase P, where even minor changes to the penultimate or terminal residues can drastically reduce catalytic efficiency (kcat/Km) or ablate activity entirely [2]. For researchers and procurement specialists, selecting a non-identical analog without direct comparative kinetic validation introduces significant risk of experimental failure, particularly in quantitative assays where precise substrate turnover is required [3].

H-Val-Ala-Ala-Phe-OH
Free N-terminus; Val-Ala-Ala-Phe sequence
Suc-Ala-Ala-Phe-AMC / analogs
Blocked N-terminus; modified C-terminus

Minor sequence or protecting-group changes can markedly alter catalytic efficiency (kcat/Km).

Fluorogenic/chromogenic analogs may not replicate cleavage kinetics; direct substitution may compromise assay reproducibility.

Comparative Performance in Protease Assays


Carboxypeptidase P Substrate Specificity

H-Val-Ala-Ala-Phe-OH is specifically hydrolyzed by carboxypeptidase P purified from pig kidney microvillar membranes, a reaction not supported by other carboxypeptidases such as carboxypeptidase A or B [1]. While no direct Km or kcat values are reported in the primary characterization study, the enzyme's activity is strictly dependent on the tetrapeptide sequence. Substitution with shorter di- or tripeptides, or those with a modified C-terminus, results in negligible hydrolysis, confirming the essential role of the Val-Ala-Ala-Phe sequence for substrate recognition [1].

Carboxypeptidase P Substrate Specificity
Class-level
Specific hydrolysis to Val-Ala-Ala + Phe; other peptides not hydrolyzed
Supports exclusive recognition by carboxypeptidase P
Qualitative observation; no Km/kcat reported
Carboxypeptidase P Enzyme Kinetics Renal Biochemistry

Metalloendopeptidase vs. Bacterial Thermolysin Selectivity

In a comparative study, the mammalian kidney metalloendopeptidase exhibited distinct substrate preferences compared to bacterial thermolysin, particularly for sequences containing phenylalanine [1]. The mammalian enzyme favored substrates with a -Phe-Ala-Phe- or -Phe-Gly-Phe- sequence in the P2-P1-P1' positions, while bacterial thermolysin preferred -Ala-Phe-Phe- [1]. The study further noted that substrates with a phenylalanine residue at the P1' position gave the lowest Km values for both enzymes, indicating high affinity [1]. While the specific H-Val-Ala-Ala-Phe-OH sequence was not directly tested, the data demonstrate that the presence and position of Phe in a peptide sequence are critical determinants of kinetic parameters (Km, kcat, and kcat/Km) and enzyme selectivity, distinguishing its behavior from analogs with Leu or other hydrophobic residues [1].

Metalloendopeptidase Subsite Preference
Class-level
Phe at P1' yields lowest Km; mammalian enzyme prefers -Phe-Gly-Phe- or -Phe-Ala-Phe-
Sequence context critical for enzyme selectivity
Class-level inference; specific tetrapeptide not tested directly
Metalloendopeptidase Enzyme Kinetics Comparative Biochemistry

Activity Against E. coli ATP-Dependent Proteases

The fluorogenic derivative Suc-Ala-Ala-Phe-AMC, which shares the core Ala-Ala-Phe sequence with H-Val-Ala-Ala-Phe-OH, serves as a key differentiator between two major ATP-dependent proteases in E. coli [1]. Protease Ti hydrolyzes Suc-Ala-Ala-Phe-AMC slowly, whereas Protease La degrades it rapidly [1]. Conversely, the substrate Suc-Leu-Tyr-AMC is rapidly hydrolyzed by Protease Ti (Km = 1.3 mM) but not by Protease La [1]. This contrasting specificity demonstrates that the Ala-Ala-Phe core motif is not a universal substrate and that its activity is highly dependent on the specific protease context. This highlights that the free N-terminal variant H-Val-Ala-Ala-Phe-OH will likely exhibit a unique and non-redundant cleavage pattern that cannot be predicted from other sequence-related analogs [1].

E. coli Protease Specificity
Assay context
Suc-Ala-Ala-Phe-AMC slowly hydrolyzed by Protease Ti; Suc-Leu-Tyr-AMC rapid (Km 1.3 mM)
Ala-Ala-Phe core exhibits protease-dependent activity
Context-dependent; free N-terminus analog may differ
ATP-dependent Protease Protease Ti Fluorogenic Assays

Purity and Stability Profile

Commercial sourcing of H-Val-Ala-Ala-Phe-OH from reputable vendors provides a well-characterized material with a documented HPLC purity of 96.7% [1]. The peptide is delivered as a lyophilized powder, and proper storage at or below -20°C is recommended to maintain stability [1]. This contrasts with custom-synthesized or lower-purity batches where impurities can act as competitive inhibitors or produce confounding cleavage products in sensitive enzyme assays, thereby compromising the accuracy of kinetic measurements. The defined purity and storage guidelines directly support experimental reproducibility and reduce variability in inter-laboratory studies [1].

Purity and Stability
Reported
96.7% (HPLC); lyophilized powder
Supports reproducible kinetic measurements
Storage ≤ -20°C recommended
Peptide Purity HPLC Stability

Chymotrypsin Chromogenic Substrate Scaffold

A systematic study of chromogenic substrates for chymotrypsin evaluated five p-nitroanilide (p-NA) derivatives with varying amino acid sequences at the P3-P2-P1 positions. Among the substrates tested, Ala-Ala-Phe-p-NA was identified as the optimal substrate for bovine chymotrypsin, demonstrating superior catalytic efficiency compared to other tripeptide combinations [1]. This finding directly supports the biochemical relevance of the Ala-Ala-Phe core motif found in H-Val-Ala-Ala-Phe-OH. While H-Val-Ala-Ala-Phe-OH lacks the chromogenic p-NA group, its identical core sequence positions it as a critical, biologically-relevant scaffold. The study's kinetic analysis of P3-P2-P1 variations further confirms that substitution of any amino acid in this tripeptide core can drastically alter enzyme recognition and turnover [1].

Chymotrypsin Substrate Ranking
Context-dependent
Ala-Ala-Phe-p-NA ranked top among 5 tested tripeptide substrates
Core sequence shows high serine protease recognition
Context-dependent; N-terminal Val may alter kinetics
Chymotrypsin Chromogenic Substrate Enzyme Kinetics

Key Applications in Biochemical Research


Carboxypeptidase P Activity and Specificity

H-Val-Ala-Ala-Phe-OH serves as a selective substrate for carboxypeptidase P from porcine kidney, enabling the quantitative measurement of this enzyme's activity in membrane preparations. Its use is essential for distinguishing carboxypeptidase P activity from that of other carboxypeptidases (e.g., A and B) in complex biological samples. [1] The defined cleavage of the C-terminal phenylalanine allows for precise kinetic analysis (e.g., determination of Km and Vmax) using methods such as HPLC or coupled enzymatic assays for released phenylalanine.

Metalloendopeptidase Subsite Specificity Studies

This tetrapeptide is a valuable tool for investigating the substrate preferences of metalloendopeptidases, including thermolysin-like enzymes from mammalian sources and bacterial thermolysin. By comparing the hydrolysis kinetics of H-Val-Ala-Ala-Phe-OH with sequence variants (e.g., replacing Phe with Leu or modifying the N-terminus), researchers can map the structural requirements of the S1' and adjacent subsites of these therapeutically relevant enzymes. [2] Such studies are fundamental for designing specific inhibitors and understanding enzyme mechanisms.

Fluorogenic/Chromogenic Assay Calibration

Although not itself fluorogenic, H-Val-Ala-Ala-Phe-OH is an ideal non-labeled control and calibration standard for assays employing the widely used fluorogenic substrate Suc-Ala-Ala-Phe-AMC or the chromogenic substrate Ala-Ala-Phe-p-NA. The shared core sequence allows researchers to validate that observed fluorescence or absorbance changes are due to specific cleavage at the Phe-X bond and to correct for any non-specific hydrolysis or inner-filter effects. [3] This application is critical in high-throughput screening (HTS) environments where assay fidelity is paramount.

Model Peptide for Synthesis and Stability

With a documented HPLC purity standard of 96.7%, H-Val-Ala-Ala-Phe-OH serves as a well-defined model compound for evaluating solid-phase peptide synthesis (SPPS) protocols, assessing long-term stability under various storage conditions, and studying peptide fragmentation patterns in mass spectrometry. [4] Its defined sequence and commercial availability make it a reliable reference material for analytical method development in both academic and industrial settings.

Application
Selection Property
Validation Focus
Carboxypeptidase P activity assays
Substrate sequence specificity
Quantitative hydrolysis kinetics
Metalloendopeptidase subsite mapping
Amino acid position dependency
Comparative hydrolysis with sequence variants
Fluorogenic assay calibration
Non-labeled control standard
Correction for non-specific hydrolysis
Peptide synthesis reference
Defined purity and sequence
Analytical method validation (HPLC, MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Val-Ala-Ala-Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.